N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS2/c1-12-14(20)7-8-15-17(12)22-19(26-15)23(11-13-5-2-3-9-21-13)18(24)16-6-4-10-25-16/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFJOZFZEIQQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions:
Formation of the Benzo[d]thiazole Ring: This step often starts with the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 5-chloro-4-methylbenzoic acid, under acidic conditions.
Pyridine Introduction: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Thiophene Carboxamide Formation: The final step involves the coupling of the benzo[d]thiazole-pyridine intermediate with thiophene-2-carboxylic acid or its derivatives, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under various conditions, often in the presence of catalysts or under reflux.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Research Findings
Substituent Effects on Bioactivity: Halogenation (Cl, Br) on aromatic rings correlates with enhanced cytotoxicity. For example, compound 5f (2,4-dichlorobenzyl) showed significant activity, suggesting that electron-withdrawing groups improve target binding .
Synthetic Approaches :
- The target compound likely follows a coupling strategy similar to , using reagents like HATU and DIPEA for amide bond formation .
- Thiazole ring formation in analogs (e.g., ) involves condensation of nitriles with bromoacetoacetate derivatives, a method applicable to the benzothiazole moiety here .
Structural vs. Functional Trade-offs: Methoxy groups (e.g., in CAS 899964-86-4) increase polarity but may reduce membrane permeability compared to methyl or chloro groups .
Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, a pyridine group, and a thiophene component, which collectively contribute to its pharmacological potential. The presence of chlorine and methyl groups enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₂OS |
| Molecular Weight | 348.9 g/mol |
| CAS Number | 899964-91-1 |
Antitumor Activity
Research indicates that compounds containing benzo[d]thiazole structures exhibit significant antitumor properties. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis.
A notable study reported that compounds similar to this compound exhibited IC50 values in the range of 1–10 µM against human cancer cell lines, showcasing their potential as anticancer agents .
Anticonvulsant Activity
Thiazole derivatives have been explored for their anticonvulsant properties. The structure-activity relationship (SAR) suggests that modifications in the thiazole ring can significantly enhance anticonvulsant activity. Compounds with similar structures have been shown to effectively eliminate tonic extensor phases in animal models, indicating potential for therapeutic use in epilepsy .
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The binding affinity and selectivity towards these targets are crucial for its biological efficacy. Molecular dynamics simulations have indicated that the compound may primarily interact through hydrophobic contacts, influencing the activity of proteins related to tumor growth and neuronal excitability.
Case Studies and Research Findings
- Antitumor Activity Evaluation : A study synthesized various thiazole derivatives and assessed their cytotoxicity against human glioblastoma U251 cells. The results indicated that compounds with structural similarities to the target compound displayed significant anticancer activity, with some surpassing the efficacy of standard chemotherapeutics like doxorubicin .
- Anticonvulsant Screening : In another investigation, novel thiazole-integrated compounds were synthesized and tested for anticonvulsant activity using the pentylenetetrazol (PTZ) model. The findings highlighted certain analogues as highly effective, suggesting that structural modifications can lead to enhanced therapeutic profiles .
Q & A
Q. Critical Parameters :
Basic: How can spectroscopic techniques confirm the structural integrity of this compound?
Answer:
A tiered spectroscopic approach is recommended:
- IR Spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and thiophene C-S (670–750 cm⁻¹). Disappearance of -NH₂ peaks (3300–3500 cm⁻¹) indicates successful coupling .
- NMR Analysis :
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion ([M+H]⁺) within 3 ppm error. Fragmentation patterns (e.g., loss of Cl or CH₃ groups) validate substituent positions .
Advanced: What crystallographic strategies resolve disorder in benzothiazole-pyridine hybrids?
Answer:
For crystals with planar deviations or disorder (e.g., chlorophenyl rotamers):
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance anomalous scattering for Cl atoms .
- Refinement :
- Validation : Check R₁ (<5%) and Flack parameter (<0.1) to confirm enantiopurity. Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize supramolecular packing .
Advanced: How should researchers address contradictory bioactivity data between in vitro and cellular assays?
Answer:
Discrepancies often arise from:
- Membrane Permeability : Use logP calculations (e.g., ACD/Labs) to predict cellular uptake. If logP >3, modify substituents (e.g., replace Cl with polar groups) to improve solubility .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes, 1 hr incubation). If rapid degradation occurs, consider prodrug strategies (e.g., acetyl protection) .
- Target Engagement : Validate enzyme inhibition (IC₅₀) with cellular target occupancy assays (e.g., CETSA). Inconsistent results may indicate off-target effects .
Case Study : Anti-leishmanial activity in vitro (IC₅₀ = 2 µM) but no efficacy in macrophages? Check efflux pumps (e.g., ABC transporters) via verapamil co-treatment .
Advanced: What computational approaches predict binding interactions with enzymatic targets?
Answer:
- Docking : Use AutoDock Vina with flexible residues (e.g., catalytic lysine in PFOR enzyme). The thiophene carbonyl aligns with the enzyme’s anion-binding pocket, while the pyridine group engages π-π stacking .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability. Root-mean-square deviation (RMSD) >3 Å suggests poor binding .
- QSAR Models : Corrogate substituent effects (e.g., Cl vs. CF₃) on IC₅₀ using CoMFA. Electrostatic contributions dominate for charged targets .
Validation : Compare predicted vs. experimental ΔG values (ITC or SPR). Adjust force fields if deviations exceed 1 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
